4'-Methyl-4-trifluoromethoxy-biphenyl-2-ylamine
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Overview
Description
4’-Methyl-4-trifluoromethoxy-biphenyl-2-ylamine is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a trifluoromethoxy group and a methyl group attached to the biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Methyl-4-trifluoromethoxy-biphenyl-2-ylamine typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The general procedure involves the following steps:
Preparation of Aryl Halide and Boronic Acid: The starting materials, such as 4-trifluoromethoxy-iodobenzene and 4-methylphenylboronic acid, are prepared.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4’-Methyl-4-trifluoromethoxy-biphenyl-2-ylamine undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Reduced biphenyl derivatives.
Substitution: Substituted biphenyl derivatives with different functional groups.
Scientific Research Applications
4’-Methyl-4-trifluoromethoxy-biphenyl-2-ylamine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4’-Methyl-4-trifluoromethoxy-biphenyl-2-ylamine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Trifluoromethoxy-biphenyl-2-ylamine: Lacks the methyl group, which may affect its reactivity and biological activity.
4-Methyl-biphenyl-2-ylamine: Lacks the trifluoromethoxy group, which may reduce its lipophilicity and overall potency.
4’-Methyl-4-methoxy-biphenyl-2-ylamine: Contains a methoxy group instead of a trifluoromethoxy group, which may alter its chemical and biological properties.
Uniqueness
4’-Methyl-4-trifluoromethoxy-biphenyl-2-ylamine is unique due to the presence of both the trifluoromethoxy and methyl groups, which confer distinct chemical and biological properties. The trifluoromethoxy group enhances lipophilicity and metabolic stability, while the methyl group influences the compound’s reactivity and binding affinity .
Properties
IUPAC Name |
2-(4-methylphenyl)-5-(trifluoromethoxy)aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NO/c1-9-2-4-10(5-3-9)12-7-6-11(8-13(12)18)19-14(15,16)17/h2-8H,18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVJLMWUKIGFZTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C=C(C=C2)OC(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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